(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone, also known as BZP-HCl, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased levels of the neurotransmitter. Additionally, this compound has been shown to increase the release of dopamine in the brain, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing oxidative stress, and improving cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial for the treatment of a number of conditions, including Parkinson's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other dopamine reuptake inhibitors. Additionally, this compound is relatively easy to synthesize, making it more accessible for researchers. However, one limitation of using this compound in lab experiments is that it has not yet been extensively studied in humans, meaning that its potential therapeutic effects are still largely unknown.
Zukünftige Richtungen
There are a number of potential future directions for research on (1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone. One area of interest is its potential as a treatment for addiction, particularly to stimulants such as cocaine and methamphetamine. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, particularly for the treatment of conditions such as Parkinson's disease and depression. Finally, there may be potential for the development of new drugs based on the structure of this compound, which could have even greater therapeutic potential.
Synthesemethoden
(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of piperidine with benzyl chloride and 4,4-difluoro-3-ketopiperidine. The resulting compound is then reacted with (3R)-3-hydroxypiperidine to produce this compound.
Wissenschaftliche Forschungsanwendungen
(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone has been the subject of scientific research due to its potential as a therapeutic agent for various conditions, including Parkinson's disease, depression, and addiction. Studies have shown that this compound may have neuroprotective effects and can increase dopamine levels in the brain, which could be beneficial for the treatment of Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models, suggesting that it may be a promising treatment for depression. Finally, this compound has been studied for its potential as a treatment for addiction, particularly to stimulants such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-18(20)8-10-21(11-14-5-2-1-3-6-14)13-16(18)17(24)22-9-4-7-15(23)12-22/h1-3,5-6,15-16,23H,4,7-13H2/t15-,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYXKDKEWJTHB-AAFJCEBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CN(CCC2(F)F)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2CN(CCC2(F)F)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.